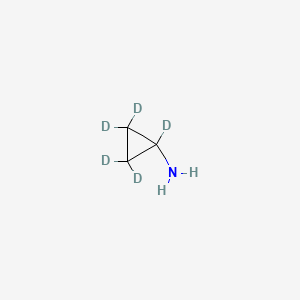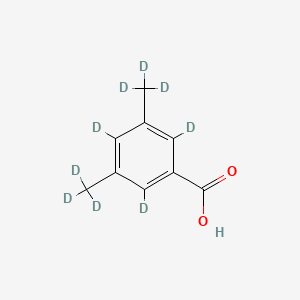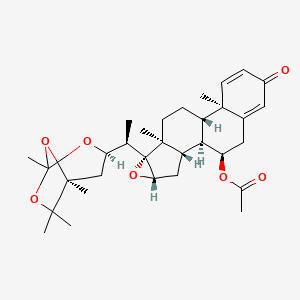
Citronellol - d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Citronellol - d2 is a variant of Citronellol, a naturally occurring monoterpene alcohol found in essential oils of various aromatic plant species . It is prevalent in essential oils of species like Cymbopogon citratus .
Synthesis Analysis
Citronellol can be synthesized from citral and citronellal over heterogeneous catalysts . A one-pot synthesis of menthol from citronellal has been demonstrated in a continuous trickle bed reactor over Pt and Ru extrudates containing beta-zeolites . Another study reported the design and engineering of a whole-cell biocatalyst for efficient production of ®-citronellal on a gram scale .
Molecular Structure Analysis
Citronellol has a molecular formula of C10H20O . Its structure is available as a 2D Mol file or as a computed 3D SD file . The most abundant terpene in Citronellol was found to range from 36.69% in R. damascena to 48.32% in R. rugosa oil .
Chemical Reactions Analysis
Citronellol is a key component in the chemical composition and aroma profile of industrial essential oils (EOs) from species of rose grown in China . It has been used in the one-pot synthesis of menthol from citronellal in a multi-enzymatic cascade system .
Physical And Chemical Properties Analysis
Citronellol has a molecular weight of 156.2652 . It is a kind of unsaturated alcohol with a rose-like smell . The most abundant terpene in Citronellol was found to range from 36.69% in R. damascena to 48.32% in R. rugosa oil .
Wirkmechanismus
Citronellol has been found to be effective as an analgesic compound in various pain models. Its action is probably mediated by the inhibition of peripheral mediators as well as central inhibitory mechanisms that could be related to its strong antioxidant effect observed in vitro . It also has anti-Parkinson disease action primarily by enhancing the cell viability of 6-OHDA-exposed SH-SY5Y cells through reducing inflammatory factors (IL-1β, IL-6, and TNF-α) and oxidative stress response in SH-SY5Y cells .
Safety and Hazards
Citronellol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and skin sensitizer . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling it .
Eigenschaften
CAS-Nummer |
76027-02-6 |
|---|---|
Molekularformel |
C10H18D2O |
Molekulargewicht |
158.28 |
Reinheit |
95% min. |
Synonyme |
Citronellol - d2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide](/img/structure/B591101.png)
